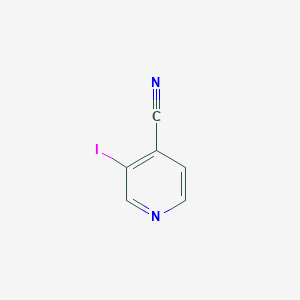

3-Iodopyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIQUYSWTUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479394 | |

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-28-4 | |

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Iodopyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, predicted spectroscopic information, and a general synthetic approach. Due to the limited availability of experimental data in public databases, this guide also highlights areas where further research is required for a complete structural elucidation.

Introduction

This compound is a substituted pyridine ring system incorporating both an iodine atom and a nitrile group. These functional groups impart unique electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel pharmaceutical compounds and functional materials. The pyridine scaffold is a common motif in a vast array of biologically active molecules, and the presence of an iodo-substituent allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a detailed summary of the known structural and chemical information for this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with an iodine atom and at the 4-position with a carbonitrile group.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyano-3-iodopyridine, 3-Iodoisonicotinonitrile | [2] |

| CAS Number | 10386-28-4 | [2] |

| Molecular Formula | C₆H₃IN₂ | [1] |

| Molecular Weight | 230.01 g/mol | [1] |

| Canonical SMILES | C1=CN=CC(=C1C#N)I | [1] |

| InChI | InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | [1] |

| InChIKey | KMFIQUYSWTUCGD-UHFFFAOYSA-N | [1] |

| PubChem CID | 12180887 | [1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2.

| Property | Value | Reference |

| Melting Point | 119-122 °C | [2] |

| XlogP (Predicted) | 1.2 | [1] |

| Sensitive | Light Sensitive | [2] |

Molecular Geometry

As of the date of this publication, no experimental crystal structure data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). Therefore, precise, experimentally determined bond lengths and angles are not available. Computational modeling would be required to predict the three-dimensional structure and geometric parameters of the molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented in Tables 3 and 4. These predictions are based on established substituent effects on the pyridine ring.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.8 | Doublet | H-2 |

| ~8.7 | Doublet | H-6 |

| ~7.5 | Doublet of Doublets | H-5 |

Note: The predicted chemical shifts and coupling patterns are estimations and require experimental verification.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~152 | C-6 |

| ~135 | C-5 |

| ~125 | C-4 (ipso-CN) |

| ~115 | -C≡N |

| ~100 | C-3 (ipso-I) |

Note: The predicted chemical shifts are estimations and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A summary of these expected absorptions is provided in Table 5.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2230 | C≡N stretch (nitrile) |

| ~1600-1450 | C=C and C=N stretches (aromatic ring) |

| ~1100-1000 | C-H in-plane bending |

| Below 800 | C-I stretch |

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 230). The fragmentation pattern would likely involve the loss of iodine (I•) and the nitrile group (•CN), as well as cleavage of the pyridine ring. Predicted major fragment ions are listed in Table 6.

Table 6: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 230 | [C₆H₃IN₂]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 103 | [C₆H₃N₂]⁺ (Loss of I) |

| 76 | [C₅H₂N]⁺ (Loss of I and HCN) |

Synthesis and Reactivity

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organometallic and halogenation reactions of pyridine derivatives. A potential synthetic workflow is outlined below.

References

Synthesis of 3-Iodopyridine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-iodopyridine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, offering comprehensive experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound can be effectively achieved through two main strategies:

-

Direct C-H Iodination: This approach involves the direct, regioselective iodination of the pyridine-4-carbonitrile backbone. While potentially offering a more direct route, control of regioselectivity is a critical consideration.

-

Sandmeyer Reaction of a 3-Aminopyridine Intermediate: This classic transformation provides a reliable, albeit multi-step, pathway involving the synthesis of a 3-aminopyridine-4-carbonitrile precursor, followed by diazotization and subsequent iodination.

This guide will elaborate on a well-documented two-step pathway commencing from 3-aminopyridine, which is then cyanated to form the key 3-aminopyridine-4-carbonitrile intermediate. This intermediate subsequently undergoes a Sandmeyer reaction to yield the final product.

Pathway 1: Synthesis via Cyanation of 3-Aminopyridine and Subsequent Sandmeyer Reaction

This pathway is a robust and well-established method for the synthesis of this compound. It proceeds in two distinct stages: the cyanation of 3-aminopyridine to form 3-aminopyridine-4-carbonitrile, and the subsequent conversion of the amino group to an iodo group via the Sandmeyer reaction.

Step 1: Cyanation of 3-Aminopyridine

The introduction of a nitrile group at the 4-position of 3-aminopyridine is a critical first step. While various cyanation methods exist, a common approach involves the use of a palladium catalyst with a cyanide source, such as potassium ferrocyanide, which is favored for its lower toxicity compared to other cyanide reagents.[1]

Experimental Protocol: Cyanation of 3-Chloropyridine (as a proxy for 3-substituted pyridines)

Reaction: 3-Chloropyridine + K₄[Fe(CN)₆] → 3-Cyanopyridine + other products

Reagents and Conditions:

-

Substrate: 3-Chloropyridine

-

Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Catalyst: Palladium-based catalyst

-

Solvent: Not specified, but typically a polar aprotic solvent like DMF or DMSO is used.

-

Temperature: Elevated temperatures are generally required for this type of cross-coupling reaction.

Procedure Outline (based on analogous reactions): [1]

-

To a reaction vessel, add 3-chloropyridine, potassium ferrocyanide, and the palladium catalyst.

-

Add the solvent and purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method like column chromatography or recrystallization.

Quantitative Data (for 3-cyanopyridine from 3-chloropyridine): [1]

-

Yield: 84%

-

Conversion of 3-chloropyridine: 90%

Step 2: Sandmeyer Iodination of 3-Aminopyridine-4-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of other functionalities, including halogens.[2][3][4] In this step, the 3-amino group of the previously synthesized 3-aminopyridine-4-carbonitrile is transformed into an iodo group.

Experimental Protocol: Sandmeyer Iodination

This procedure involves two key stages: the formation of a diazonium salt from the aromatic amine, followed by the introduction of iodide.

Reaction: 3-Aminopyridine-4-carbonitrile → 3-Diazoniumpyridine-4-carbonitrile salt → this compound

Reagents and Conditions: [4][5]

-

Substrate: 3-Aminopyridine-4-carbonitrile

-

Diazotizing Agent: Sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid or sulfuric acid).

-

Iodide Source: Potassium iodide (KI) or sodium iodide (NaI).

-

Solvent: Water is typically used for the diazotization step.

-

Temperature: Diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination may be performed at room temperature or with gentle heating.

Procedure Outline: [5]

-

Dissolve 3-aminopyridine-4-carbonitrile in a cold aqueous acid solution (e.g., HCl or H₂SO₄) in a reaction vessel placed in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Perform an aqueous work-up, which may include neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

Quantitative Data (General for Sandmeyer Iodination): [4]

-

Yield: Yields for Sandmeyer iodinations can vary widely depending on the substrate but are often in the range of 60-80%. For the synthesis of an iodine-substituted methoxy ether from 3,5-dimethoxyaniline, a yield of 75% was reported.[4]

Data Summary

| Step | Starting Material | Product | Reagents | Key Conditions | Yield | Reference |

| 1 | 3-Chloropyridine (proxy) | 3-Cyanopyridine | K₄[Fe(CN)₆], Pd catalyst | Elevated temperature | 84% | [1] |

| 2 | 3-Aminopyridine-4-carbonitrile | This compound | 1. NaNO₂, aq. acid2. KI | 0-5 °C (diazotization) | 60-80% (typical) | [4][5] |

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the described synthesis pathways.

Caption: Two-step synthesis of this compound.

Alternative Pathway: Direct C-H Iodination

While not as extensively detailed in the provided search results for this specific molecule, direct C-H iodination of pyridine-4-carbonitrile represents a more atom-economical approach. This method would ideally avoid the multiple steps of the Sandmeyer route. However, achieving high regioselectivity for the 3-position can be a significant challenge and would require careful optimization of reaction conditions. Further research into specific catalysts and directing groups would be necessary to develop a reliable protocol for this pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the cyanation of a suitable 3-aminopyridine precursor followed by a Sandmeyer iodination. This method, while involving multiple steps, offers good yields and a high degree of predictability. Direct C-H iodination remains a potential, more direct route, but requires further investigation to overcome challenges in regioselectivity. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Physicochemical Properties of 3-Iodopyridine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization. The information is structured to support researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Chemical Identity and Structure

This compound, also known as 3-iodoisonicotinonitrile, is a substituted pyridine derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10386-28-4[1][2] |

| Molecular Formula | C₆H₃IN₂[1][2][3] |

| Molecular Weight | 230.01 g/mol [1] |

| Canonical SMILES | C1=CN=CC(=C1C#N)I[3] |

| InChIKey | KMFIQUYSWTUCGD-UHFFFAOYSA-N[3] |

Physicochemical Properties

The following tables summarize the key experimental and predicted physicochemical properties of this compound. These parameters are critical for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

Physical and Chemical Properties

| Property | Value | Data Type |

| Melting Point | 119 - 122 °C[2] | Experimental |

| Boiling Point | Data not available | - |

| pKa | -0.15 ± 0.18 | Predicted |

| logP (XlogP) | 1.2[3] | Predicted |

Stability and Storage

| Property | Recommendation |

| Sensitivity | Light Sensitive[2] |

| Storage Conditions | Store sealed in a dry, dark environment at room temperature.[1] |

Experimental Protocols

This section details generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These methods are broadly applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and pestle.

-

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient.[1]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set an initial rapid heating rate to quickly determine an approximate melting temperature.

-

Allow the apparatus to cool below this approximate temperature.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[1]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[4]

Apparatus:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[2][4]

-

Titration:

-

Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[2]

-

Begin titration by adding small, precise increments of the titrant (acid or base).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the titration curve, often corresponding to the pH at the half-equivalence point or by analyzing the inflection point of the curve.[2][5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[6]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect method for its determination.[7]

Apparatus:

-

RP-HPLC system with a UV detector (e.g., HDR-DAD)[8]

-

C18 analytical column

-

Reference compounds with known LogP values

-

Mobile phase (e.g., methanol/water or acetonitrile/water)

Procedure:

-

Calibration:

-

Prepare solutions of several reference compounds with known LogP values that span the expected range of the analyte.

-

Inject each reference compound onto the C18 column and record its retention time (t_R_).

-

Calculate the retention factor (k') for each standard.

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k' values.[9]

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample onto the same column under identical conditions and determine its retention time.

-

Calculate the log k' for this compound.

-

-

LogP Calculation: Using the linear regression equation from the calibration curve, interpolate the LogP value for this compound from its measured log k' value.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like this compound.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. byjus.com [byjus.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Iodopyridine-4-carbonitrile (CAS No. 10386-28-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring both an iodine atom and a nitrile group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The CAS number for this compound is 10386-28-4.[1] This guide provides a comprehensive overview of its properties, synthesis, and key reactions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, data from suppliers and predictions based on its structure provide key insights into its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 10386-28-4 | [1][2][3][4] |

| Molecular Formula | C₆H₃IN₂ | [2][5] |

| Molecular Weight | 230.01 g/mol | [4] |

| Appearance | Cream to pale yellow or pale brown crystals or powder | [2] |

| Purity (typical) | ≥97.5% (GC) | [2] |

| Predicted XlogP | 1.2 | [5] |

| Monoisotopic Mass | 229.9341 Da | [5] |

Synthesis

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the ortho-iodination of substituted pyridines.

Materials:

-

4-Cyanopyridine

-

Lithium diisopropylamide (LDA) or a similar non-nucleophilic strong base

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium. Stir the mixture at -78 °C for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-cyanopyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C3 position.

-

Iodination: A solution of iodine (I₂) in anhydrous THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours and then gradually warmed to room temperature.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Applications

The presence of the iodo and cyano groups on the pyridine ring makes this compound a valuable substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound, being an aryl iodide, is an excellent substrate for this reaction. This allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring, leading to the synthesis of various biaryl and heteroaryl compounds.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

-

Add the degassed solvent(s).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The reaction mixture is heated to the desired temperature (often 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. This compound can be readily coupled with various terminal alkynes to introduce an alkynyl moiety at the 3-position.

Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira coupling reaction.[6]

General Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, piperidine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the solvent and the amine base.

-

Add the terminal alkyne (typically 1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

-

The reaction mixture is then typically filtered to remove the amine salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water or a mild acid to remove the remaining amine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Biological Relevance and Potential Applications

While specific biological studies on this compound are limited, the cyanopyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, various cyanopyridine derivatives have been investigated for their anticancer properties.[7][8] The ability to functionalize the 3-position of the pyridine ring through cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Hazard Statements (based on GHS classifications for similar compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a synthetically useful building block with significant potential in the development of novel compounds for medicinal chemistry and materials science. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings allows for the straightforward introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships in drug discovery and the synthesis of functional materials. While detailed experimental data for this specific compound is not abundant in the public domain, the information available for structurally related molecules provides a solid foundation for its application in research and development.

References

- 1. This compound CAS#: 10386-28-4 [m.chemicalbook.com]

- 2. 4-Cyano-3-iodopyridine, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. 10386-28-4 this compound AKSci Y6886 [aksci.com]

- 4. Cas Landing [thermofisher.com]

- 5. PubChemLite - this compound (C6H3IN2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Iodopyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopyridine-4-carbonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a robust framework for assessing its chemical stability in accordance with established pharmaceutical guidelines. Furthermore, this guide illustrates a common synthetic application of this molecule through a detailed experimental workflow.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar pyridine ring, a cyano group (-C≡N), and an iodo (-I) substituent, suggests a polar character. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated to exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, capable of strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent that can effectively solvate the molecule. | |

| Acetone | Moderate to High | Polar aprotic solvent, should be effective in dissolving the compound. | |

| Acetonitrile | Moderate | Polar aprotic solvent, with good solvating power for polar molecules. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |

| Water | Low | While polar, the overall organic character of the molecule may limit aqueous solubility. | |

| Non-Polar | Hexane | Low | Lacks the polarity to effectively solvate the polar functional groups of the molecule. |

| Toluene | Low to Moderate | Aromatic character may provide some interaction, but overall polarity is low. | |

| Dichloromethane (DCM) | Moderate | A versatile solvent that can dissolve a range of polar and non-polar compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., DMSO, water, ethanol, acetone, hexane)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Stability of this compound: A Testing Protocol

Assessing the chemical stability of this compound is critical for determining its shelf-life and appropriate storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3]

Objective: To evaluate the stability of this compound under various environmental conditions.

3.1. Long-Term and Accelerated Stability Studies

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs in accelerated conditions)

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Table 2: Sample Stability Study Plan

| Study | Storage Condition | Testing Time Points (Months) |

| Long-Term | 25 °C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 40 °C / 75% RH | 0, 3, 6 |

3.2. Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and establish degradation pathways.[4]

Conditions for Forced Degradation:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

-

Neutral Hydrolysis: Water at 60 °C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: Dry heat at 80 °C for 48 hours

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Procedures: A stability-indicating analytical method, typically HPLC, should be developed and validated to separate and quantify this compound and its degradation products. The method should be able to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation: The results of the stability studies should be presented in a clear, tabular format, as shown in the template below.

Table 3: Template for Stability Data Presentation

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Total Impurities (%) |

| 25 °C / 60% RH | 0 | White Crystalline Powder | 99.8 | < 0.1 | 0.2 |

| 3 | |||||

| 6 | |||||

| ... | |||||

| 40 °C / 75% RH | 0 | White Crystalline Powder | 99.8 | < 0.1 | 0.2 |

| 3 | |||||

| 6 |

Experimental Workflow: Application in Suzuki-Miyaura Coupling

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and synthesize more complex molecules.[5][6] The following diagram illustrates a general workflow for such a reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides essential predictive and procedural information regarding the solubility and stability of this compound. While the predicted solubility profile offers a valuable starting point for solvent selection, the detailed experimental protocols for solubility determination and stability testing are crucial for obtaining precise, reliable data necessary for research, development, and regulatory purposes. The illustrated experimental workflow for a Suzuki-Miyaura coupling reaction highlights a key application of this versatile chemical intermediate. The methodologies and data frameworks presented herein are intended to support scientists and drug development professionals in the effective handling, formulation, and application of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Iodopyridine-4-carbonitrile: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic considerations for 3-Iodopyridine-4-carbonitrile. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules to provide a robust framework for its safe use in a research and development setting. This document is intended for professionals with a strong background in chemistry and laboratory safety.

Hazard Identification and Safety Profile

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] |

Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | Value | Source/Analogy |

| Molecular Formula | C₆H₃IN₂ | - |

| Molecular Weight | 230.01 g/mol | - |

| Appearance | Off-white to light yellow solid | Analogy to 3-iodopyridine and other substituted pyridines.[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | General solubility of similar organic compounds. |

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Ensure adequate ventilation in the laboratory.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Chemical splash goggles or a face shield are mandatory.[6]

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended, and gloves should be inspected before use and disposed of properly after handling.[6]

-

Respiratory Protection: For operations with a high potential for dust generation or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

-

Keep away from strong oxidizing agents and incompatible materials.[4]

Spill and Waste Disposal:

-

In case of a spill, evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal.

-

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Experimental Protocols: Synthesis of this compound

A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from a suitable aminopyridine precursor. The following is a proposed experimental protocol based on general procedures for similar transformations.

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Materials:

-

3-Amino-4-cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water, cooled in an ice bath, to prepare a dilute sulfuric acid solution.

-

To the cooled acidic solution, add 3-amino-4-cyanopyridine portion-wise while maintaining the temperature below 10 °C.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred aminopyridine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Be prepared for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Biological Context and Potential Signaling Pathways

While there is no specific literature on the biological activity of this compound, the pyridine and pyrimidine scaffolds are prevalent in many biologically active molecules, particularly in the field of oncology.[8][9] Many substituted pyridines and pyrimidines have been developed as potent kinase inhibitors.[8]

Hypothetical Mechanism of Action as a Kinase Inhibitor:

Based on its structural similarity to known kinase inhibitors, it is plausible that this compound could act as an ATP-competitive inhibitor of protein kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The iodo and cyano substituents could occupy hydrophobic pockets within the ATP-binding site, contributing to the binding affinity and selectivity.

Caption: Hypothetical signaling pathway inhibition by this compound.

This proposed mechanism is purely speculative and would require experimental validation through biochemical and cellular assays to determine the actual biological activity and target(s) of this compound. The design and synthesis of such molecules are often aimed at targeting kinases involved in cancer cell proliferation and survival, such as EGFR or Bcr-Abl.[8][10]

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet. All laboratory work should be conducted by qualified individuals in a controlled environment with appropriate safety precautions in place. Users are responsible for conducting their own risk assessments before handling this chemical.

References

- 1. 3-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. benchchem.com [benchchem.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Reactivity of the Carbon-Iodine Bond in 3-Iodopyridine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the iodo and cyano groups on the pyridine ring imparts a unique electronic profile, rendering the carbon-iodine (C-I) bond susceptible to a variety of transformative cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of the C-I bond in this compound, focusing on key palladium- and copper-catalyzed cross-coupling reactions. While specific, comprehensive datasets for this particular molecule are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and general principles of cross-coupling chemistry to provide a robust framework for its synthetic manipulation.

Core Reactivity: The Carbon-Iodine Bond

The C-I bond in this compound is the primary site of reactivity for cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent transition metal catalysts, typically palladium(0) complexes. The electron-withdrawing nature of the cyano group at the 4-position and the pyridine nitrogen further activates the C-I bond towards this key catalytic step.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

The C-I bond in this compound is an ideal handle for the introduction of a wide array of molecular fragments via well-established palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery and development, enabling the rapid and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring.

Illustrative Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary (Hypothetical based on related compounds):

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 80-90 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 |

Detailed Experimental Protocol (General):

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-4-cyanopyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and versatile synthetic intermediates.

Illustrative Reaction Scheme:

Caption: General workflow for the Sonogashira coupling of this compound.

Quantitative Data Summary (Hypothetical based on related compounds):

| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 25 | 85-95 |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | Acetonitrile | 80 | 70-80 |

Detailed Experimental Protocol (General):

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) cocatalyst.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at the specified temperature until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 3-amino-4-cyanopyridine derivatives.

Illustrative Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Quantitative Data Summary (Hypothetical based on related compounds):

| Entry | Amine (R¹R²NH) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOᵗBu | Toluene | 100 | 75-85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 70-80 |

Detailed Experimental Protocol (General):

-

In a glovebox, charge a dry Schlenk tube with the palladium source, the ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring for the required time.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring, exacerbated by the cyano group, can also allow for nucleophilic aromatic substitution (SNAAr) reactions under certain conditions. Strong nucleophiles can potentially displace the iodide, although this pathway is generally less common and requires more forcing conditions compared to the cross-coupling reactions.

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its carbon-iodine bond. This guide has outlined the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that enable the facile introduction of diverse functionalities at the 3-position. While comprehensive quantitative data for this specific substrate remains to be broadly published, the provided protocols and reactivity principles, based on closely related structures, offer a solid foundation for researchers to design and execute synthetic strategies. The continued exploration of the reactivity of this and similar building blocks will undoubtedly contribute to the advancement of drug discovery and materials science.

Electronic effects of substituents on 3-Iodopyridine-4-carbonitrile

An In-Depth Technical Guide to the Electronic Effects of Substituents on 3-Iodopyridine-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The electronic properties of this core, governed by the interplay between the pyridine nitrogen, an iodo substituent, and a cyano group, are critical to its reactivity, molecular interactions, and biological activity. This guide provides a detailed analysis of the inherent electronic landscape of this compound and explores how the introduction of additional substituents modulates these properties. We present quantitative data from analogous systems, detail experimental protocols for determining key physicochemical parameters, and provide workflows for both experimental and computational evaluation.

The Electronic Landscape of the this compound Core

The electronic character of the unsubstituted this compound ring is dictated by the cumulative effects of its constituent parts: the pyridine nitrogen, the C3-iodo group, and the C4-cyano group.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the entire ring, reducing its overall electron density and basicity.

-

Cyano Group (-CN): The cyano group is a potent electron-withdrawing group. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R), pulling electron density from the ring into the C≡N triple bond.[1]

-

Iodo Group (-I): The iodine atom is a halogen with a dual electronic nature. It is electronegative and withdraws electron density via induction (-I). However, due to its lone pairs, it can donate electron density into the ring through a weak resonance effect (+M or +R). Generally, for halogens, the inductive effect is dominant.[2]

The combination of these features makes the this compound ring significantly electron-deficient, which has profound implications for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic systems.[3] It is defined as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. Positive values indicate electron-withdrawing groups (EWGs), while negative values indicate electron-donating groups (EDGs).[4]

-

ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[3]

While Hammett constants are traditionally derived from the ionization of benzoic acids, they provide an excellent framework for predicting electronic trends in other aromatic and heteroaromatic systems like substituted pyridines.[4][5] For heteroaromatic systems, "aza replacement constants" are sometimes used to account for the effect of the ring nitrogen itself.[6]

Table 1: Hammett Substituent Constants (σ) for Common Substituents

This table provides established Hammett constants that can be used to predict the electronic influence of substituents if they were to be added to the this compound ring.

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong EDG |

| -OH | +0.12 | -0.37 | EDG (resonance) |

| -OCH₃ | +0.12 | -0.27 | EDG (resonance) |

| -CH₃ | -0.07 | -0.17 | Weak EDG |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | EWG (inductive) |

| -Cl | +0.37 | +0.23 | EWG (inductive) |

| -Br | +0.39 | +0.23 | EWG (inductive) |

| -I[7] | +0.35 | +0.18 | EWG (inductive) |

| -COCH₃ | +0.38 | +0.50 | EWG |

| -CN[7] | +0.56 | +0.66 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Strong EWG |

| -CF₃ | +0.43 | +0.54 | Strong EWG |

Data sourced from established physical organic chemistry literature.[7][8]

Impact of Substituents on Physicochemical Properties

Acidity / Basicity (pKa)

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of ring substituents.

-

Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase the electron density on the nitrogen, making it more basic and thus increasing the pKa of its conjugate acid.

-

Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the electron density on the nitrogen, making it less basic and thus decreasing the pKa .

The parent this compound is expected to be a very weak base (low pKa) due to the strong withdrawing effects of the cyano group and the pyridine nitrogen itself.

Table 2: Predicted pKa Trends for Substituted this compound

| Substituent at C5/C6 | Electronic Effect | Predicted pKa Trend |

| -NO₂ | Strong EWG | Significant Decrease |

| -CN | Strong EWG | Significant Decrease |

| -Br | EWG | Decrease |

| -H | Reference | Baseline |

| -CH₃ | Weak EDG | Slight Increase |

| -OCH₃ | EDG | Increase |

| -NH₂ | Strong EDG | Significant Increase |

Trends are inferred from established principles of physical organic chemistry.[9][10][11]

NMR Spectroscopic Shifts

NMR spectroscopy is a powerful tool for observing the electronic environment of nuclei within a molecule. Chemical shifts (δ) are directly influenced by the electron density around a nucleus.

-

¹H and ¹³C NMR: EWGs decrease the electron density around nearby protons and carbons, "deshielding" them and causing their signals to shift downfield (to a higher ppm value). Conversely, EDGs "shield" nuclei by increasing electron density, causing an upfield shift (to a lower ppm value).[12][13]

Table 3: Predicted NMR Shift Trends for Ring Protons/Carbons

| Substituent Type | Effect on Electron Density | Predicted ¹H/¹³C Shift |

| Strong EWG (-NO₂) | Decrease | Downfield (↑ ppm) |

| Halogen (-Br, -Cl) | Decrease | Downfield (↑ ppm) |

| Alkyl (-CH₃) | Increase | Upfield (↓ ppm) |

| Strong EDG (-OCH₃, -NH₂) | Increase | Upfield (↓ ppm) |

Predictions are based on general spectroscopic principles.[14][15]

Experimental Protocols

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the compound as a strong acid is added.

Methodology:

-

Preparation: Accurately weigh and dissolve the pyridine derivative in a suitable solvent system (e.g., water or a water/co-solvent mixture).[16]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a burette filled with a standardized strong acid (e.g., 0.1 M HCl).

-

Measurement: Record the initial pH. Add the acid titrant in precise, small increments, allowing the pH to stabilize before recording the value after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been protonated (the half-equivalence point).[17]

Protocol for Hammett Parameter (σ) Determination

This protocol involves measuring the relative reaction rates of substituted compounds against the unsubstituted parent compound in a competitive reaction.

Methodology:

-

Reaction Selection: Choose a reaction whose rate is sensitive to the electronic nature of the aromatic ring. The acylation of anilines is a classic example.[5]

-

Competitive Experiment: A mixture of several aniline derivatives (one of which is the unsubstituted reference) is allowed to react with a sub-stoichiometric amount of an acylating agent.

-

Analysis: The reaction is quenched at an early stage. The relative amounts of the different amide products are quantified using a sensitive analytical technique like ESI+-MS (Electrospray Ionization Mass Spectrometry).[5]

-

Calculation: The ratio of product concentrations is directly related to the ratio of the reaction rate constants (k/k₀).

-

Correlation: By plotting log(k/k₀) against known literature σ values for a series of substituents, the reaction constant (ρ) is determined from the slope.[4] This validated system can then be used to determine σ for new substituents.

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules, offering insights that complement experimental data.

Methodology:

-

Model Construction: A 3D model of the target molecule is built using molecular modeling software.

-

Optimization: The geometry of the molecule is optimized to find its most stable (lowest energy) conformation. This is typically done using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)).[18][19]

-

Calculation: With the optimized structure, various electronic properties can be calculated.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for predicting reactivity.

-

Natural Bond Orbital (NBO) Analysis: Calculates atomic charges and analyzes charge transfer interactions.

-

-

Prediction: Specific computational models can be employed to provide accurate predictions of pKa values and NMR chemical shifts, which can then be compared with experimental results.[9][10]

Conclusion

The this compound core is an inherently electron-deficient system due to the potent withdrawing effects of the pyridine nitrogen and the 4-cyano group. This electronic character can be systematically tuned by introducing additional substituents at other positions on the ring. Understanding the principles of inductive and resonance effects, quantified by tools like the Hammett equation, allows researchers to rationally design molecules with desired physicochemical properties. The experimental and computational protocols outlined in this guide provide a robust framework for evaluating these electronic effects, enabling the targeted development of novel compounds for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. High-throughput physical organic chemistry--Hammett parameter evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. web.viu.ca [web.viu.ca]

- 18. ias.ac.in [ias.ac.in]

- 19. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]

Methodological & Application

Synthesis of Substituted Pyridines from 3-Iodopyridine-4-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopyridine-4-carbonitrile is a versatile synthetic intermediate pivotal in the construction of a diverse array of substituted pyridine scaffolds. The presence of a reactive iodine atom at the 3-position and a cyano group at the 4-position allows for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. The resulting 3,4-substituted pyridine core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Additionally, it explores the biological significance of the synthesized compounds, with a focus on their role as kinase inhibitors.

Core Synthetic Pathways

The synthetic utility of this compound lies in the susceptibility of the carbon-iodine bond to undergo oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that, in the presence of a suitable coupling partner, leads to the formation of a new carbon-carbon or carbon-nitrogen bond at the 3-position of the pyridine ring.

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-cyanopyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This protocol describes the coupling of this compound with various arylboronic acids.

General Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyanopyridine.[3][4]

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |

Note: The data presented is representative and may vary based on the specific substrate and reaction conditions.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-cyanopyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5][6] This protocol details the reaction of this compound with terminal alkynes.

General Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

-